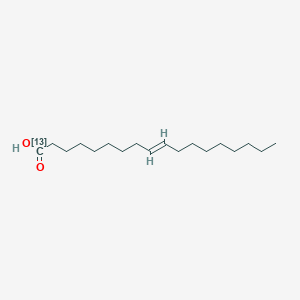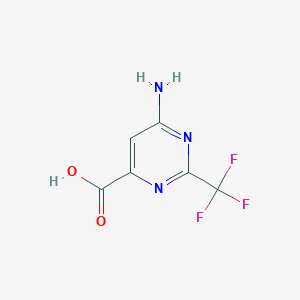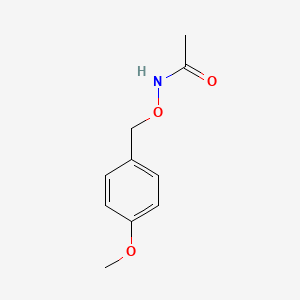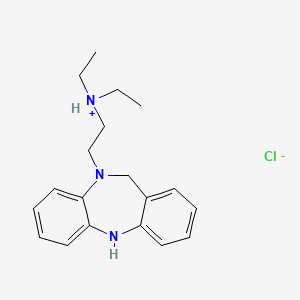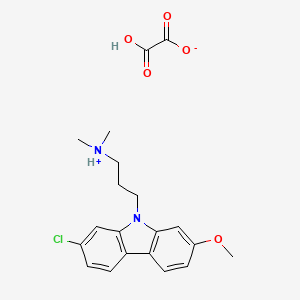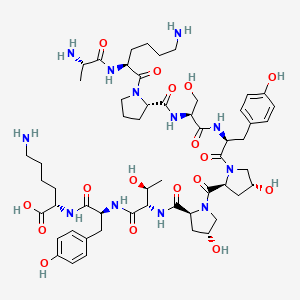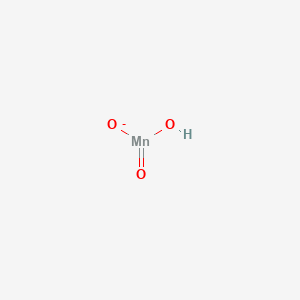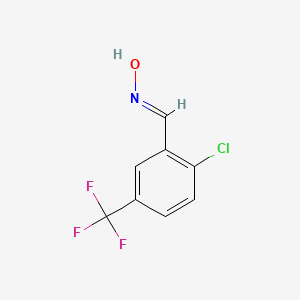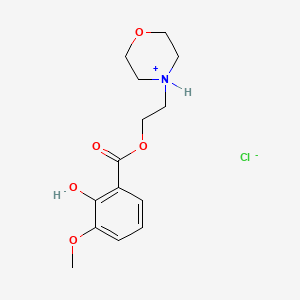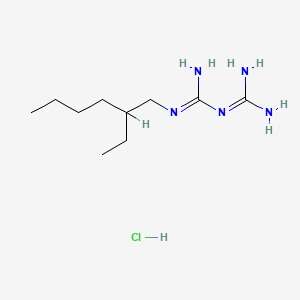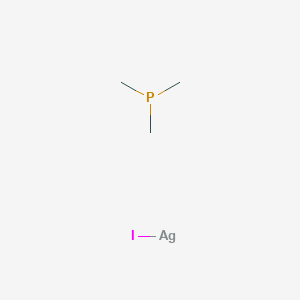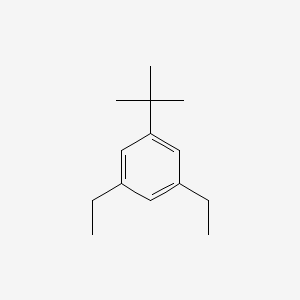
5-(Tert-butyl)-M-cymene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-M-cymene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group attached to the meta position of the cymene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butyl)-M-cymene typically involves the alkylation of cymene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Cymene+tert-Butyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Tert-butyl)-M-cymene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of tert-butylbenzaldehyde or tert-butylbenzoic acid.
Reduction: Formation of 5-(tert-butyl)-cyclohexane.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Tert-butyl)-M-cymene is used as a starting material for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, fragrances, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(tert-butyl)-M-cymene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.
p-Cymene: An isomer of cymene with the methyl and isopropyl groups in the para position.
Uniqueness: 5-(Tert-butyl)-M-cymene is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This makes it more resistant to certain types of chemical reactions compared to its simpler counterparts. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
29577-19-3 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1-tert-butyl-3,5-diethylbenzene |
InChI |
InChI=1S/C14H22/c1-6-11-8-12(7-2)10-13(9-11)14(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
ISMIPBZQDCUHAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C(C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
